3-(2-(2-(Chloromethoxy)ethoxy)ethoxy)prop-1-yne

Description

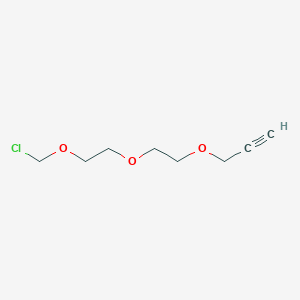

3-(2-(2-(2-Chloroethoxy)ethoxy)ethoxy)prop-1-yne (CAS: Not explicitly provided, referred to as Compound 427 in ) is a chloro-terminated polyether-alkyne derivative. Its structure consists of a propargyl (prop-1-yne) group linked to a triethylene glycol chain with a terminal chlorine atom. This compound serves as a versatile intermediate in organic synthesis, particularly in click chemistry, polymer science, and prodrug development .

Properties

Molecular Formula |

C8H13ClO3 |

|---|---|

Molecular Weight |

192.64 g/mol |

IUPAC Name |

3-[2-[2-(chloromethoxy)ethoxy]ethoxy]prop-1-yne |

InChI |

InChI=1S/C8H13ClO3/c1-2-3-10-4-5-11-6-7-12-8-9/h1H,3-8H2 |

InChI Key |

PXBRDEQOMGBPGH-UHFFFAOYSA-N |

Canonical SMILES |

C#CCOCCOCCOCCl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 3-(2-(2-(Chloromethoxy)ethoxy)ethoxy)prop-1-yne involves several steps. One common method includes the reaction of propargyl alcohol with ethylene oxide to form 3-(2-(2-hydroxyethoxy)ethoxy)prop-1-yne. This intermediate is then reacted with chloromethyl ether under controlled conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

3-(2-(2-(Chloromethoxy)ethoxy)ethoxy)prop-1-yne undergoes various chemical reactions, including:

Substitution Reactions: The chloromethoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: Reduction of the triple bond can be achieved using hydrogenation catalysts to form alkanes.

Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(2-(2-(Chloromethoxy)ethoxy)ethoxy)prop-1-yne has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in the modification of biomolecules, such as proteins and nucleic acids, for studying their functions and interactions.

Mechanism of Action

The mechanism of action of 3-(2-(2-(Chloromethoxy)ethoxy)ethoxy)prop-1-yne involves its interaction with various molecular targets. The chloromethoxy group can undergo nucleophilic substitution, leading to the formation of new chemical bonds. The propyne group can participate in click chemistry reactions, forming stable triazole rings. These interactions enable the compound to modify biomolecules and materials, influencing their properties and functions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Variations in Ethoxy-Terminated Propargyl Ethers

The following table summarizes key structural analogs, their substituents, and properties:

Chloro-Terminated Derivative

- Reactivity: The terminal -Cl group enables nucleophilic substitution reactions (e.g., with amines or azides). This makes it a precursor for synthesizing azido or amino derivatives .

- Limitations : Chloro groups are less reactive in click chemistry compared to azides, limiting direct use in copper-catalyzed alkyne-azide cycloaddition (CuAAC).

Azido-Terminated Derivative

- Reactivity : The -N₃ group facilitates CuAAC, a cornerstone of bioorthogonal chemistry. For example, describes its use in immobilizing carbohydrates on polymeric surfaces via photo-click reactions .

- Synthesis : Prepared by substituting -Cl with NaN₃ in DMF (yield: 93%) .

Amino-Terminated Derivative

- Reactivity: The -NH₂ group allows conjugation with carboxylic acids, activated esters, or epoxides. highlights its role in synthesizing silicate prodrugs for nanoparticle formulations .

- Synthesis : Achieved via Staudinger reaction (azide to amine conversion using PPh₃) or direct substitution with ammonia .

Spectral and Physical Property Differences

- NMR Shifts: Chloro Derivative: Distinct δ 4.12 (propargyl CH₂) and δ 2.41 (alkyne proton) in ¹H-NMR . Azido Derivative: Absence of chloro signals; azide-related peaks observed at δ 3.30–3.50 (overlapping with ether protons) . Amino Derivative: Broad δ 1.50–2.00 (NH₂) in ¹H-NMR, absent in chloro/azido analogs .

- Solubility: Chloro and azido derivatives are hydrophobic, while amino analogs exhibit improved water solubility due to -NH₂ polarity .

Biological Activity

3-(2-(2-(Chloromethoxy)ethoxy)ethoxy)prop-1-yne, often referred to as a chloromethoxy derivative, is a compound of interest in biological and medicinal chemistry due to its unique structural properties and potential applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a chloromethoxy group attached to a prop-1-yne backbone, contributing to its reactivity and interaction with biological systems. Its chemical formula is , and it has been synthesized through various organic chemistry methods involving nucleophilic substitution reactions.

The biological activity of this compound primarily involves its ability to interact with specific molecular targets within biological systems. Key mechanisms include:

- Inhibition of Protein Synthesis : The compound can incorporate into the growing peptide chain during protein synthesis, leading to premature termination. This property is particularly useful in proteomics for studying protein turnover and synthesis dynamics.

- Enzyme Inhibition : Derivatives of this compound have been investigated for their potential to inhibit specific enzymes involved in disease pathways, making them candidates for therapeutic development.

Antimicrobial Activity

Research has shown that chloromethoxy compounds exhibit varying degrees of antimicrobial activity. In studies involving similar compounds, significant inhibitory effects against Gram-positive and Gram-negative bacteria were observed. For instance:

- Gram-positive bacteria : Compounds similar to this compound have demonstrated effective inhibition against methicillin-resistant Staphylococcus aureus.

- Gram-negative bacteria : Activity against Escherichia coli and Pseudomonas aeruginosa has also been reported, with minimum inhibitory concentrations (MICs) ranging from 1 to 4 µg/mL for some derivatives .

Case Studies

A notable case study explored the synthesis of various coumarin analogues, which share structural features with this compound. These analogues were tested for their antimicrobial potential:

| Compound | Target Bacteria | MIC (µg/mL) | Inhibition (%) |

|---|---|---|---|

| 21a | S. aureus | 1 | 100 |

| 23c | K. pneumoniae | 4 | 71.4 |

| 49e | E. coli | 8 | 50 |

The results indicated that structural modifications could enhance the antimicrobial efficacy of compounds related to the chloromethoxy series .

Synthetic Routes

The synthesis of this compound typically involves:

- Nucleophilic Substitution : Reaction between chlorinated ethyl ethers and propyne derivatives under basic conditions.

- Optimization for Yield : Industrial production utilizes continuous flow reactors to enhance yield and purity while minimizing side reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.